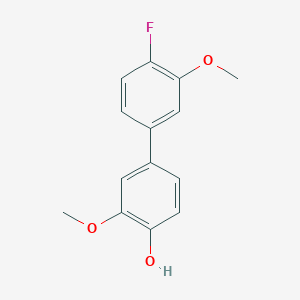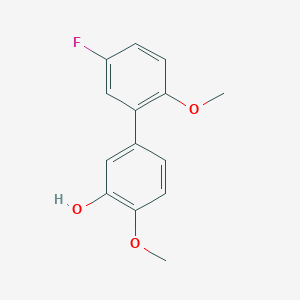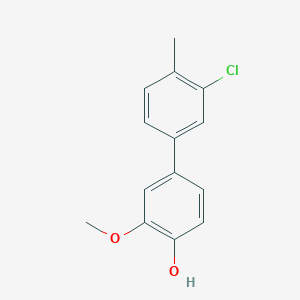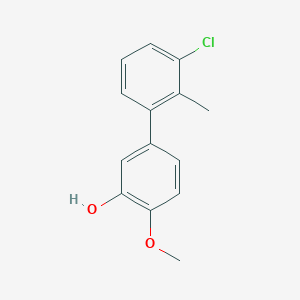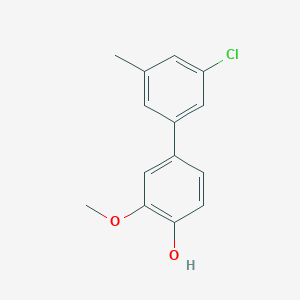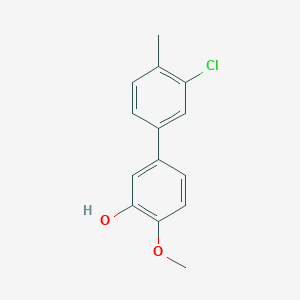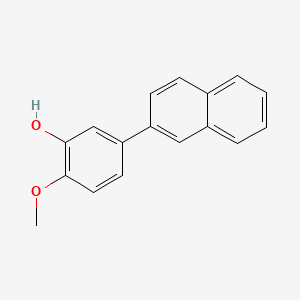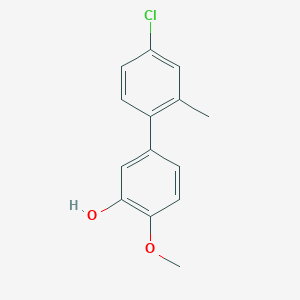
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (5-MCP-2-MP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 5-MCP-2-MP is a useful intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, and is also used as a starting material in the synthesis of a variety of compounds. In addition, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(ethylene terephthalate). It is also used in the synthesis of various dyes and pigments.
Mecanismo De Acción
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that acts as a reagent in the synthesis of various organic compounds. It is used in the Friedel-Crafts acylation reaction, which involves the reaction of anisole and 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. In this reaction, the anisole is converted to an acyl chloride, which then reacts with the 4-chloro-2-methylphenol to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also easy to use and can be used in a variety of reactions. However, there are a few limitations to using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not very soluble in water, and it may react with other compounds in the reaction mixture.
Direcciones Futuras
In the future, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, dyes, and pigments. It could also be used in the synthesis of new materials, such as nanomaterials, and in the development of new drugs and therapies. Additionally, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Métodos De Síntesis
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common synthesis method is the Friedel-Crafts acylation of anisole and 4-chloro-2-methylphenol. In this method, anisole is reacted with 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. Other methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% include the reaction of 4-chloro-2-methylphenol and 2-methoxybenzaldehyde in the presence of an acid catalyst, or the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol in the presence of an acid catalyst.
Propiedades
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZYUVXCQGRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685603 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-21-8 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





